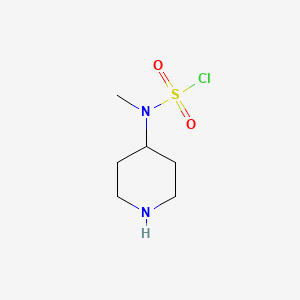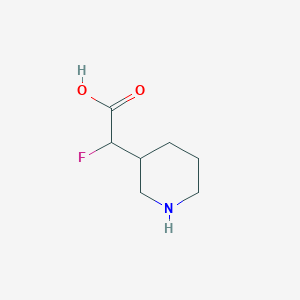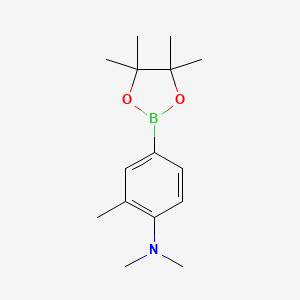![molecular formula C10H14F2O2 B13457653 (1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 289722-45-8](/img/structure/B13457653.png)
(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common approach is to start with a suitable bicyclic precursor, such as norbornene, and introduce the fluorine atoms and carboxylic acid group through a series of reactions. Key steps may include:
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Functional Group Protection and Deprotection: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis, followed by deprotection to reveal the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its fluorine atoms can serve as markers for tracking the compound’s behavior in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor binding, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties. Its fluorinated structure can impart desirable characteristics, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism by which (1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but contain nitrogen atoms instead of fluorine.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds have oxygen atoms incorporated into the bicyclic framework, offering different reactivity and properties.
Uniqueness
(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding interactions, making it distinct from other similar bicyclic compounds.
Propriétés
Numéro CAS |
289722-45-8 |
|---|---|
Formule moléculaire |
C10H14F2O2 |
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c1-8(2)6-3-4-9(8,7(13)14)10(11,12)5-6/h6H,3-5H2,1-2H3,(H,13,14)/t6-,9+/m1/s1 |
Clé InChI |
FGTKKXHSGNYENO-MUWHJKNJSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@]1(C(C2)(F)F)C(=O)O)C |
SMILES canonique |
CC1(C2CCC1(C(C2)(F)F)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)





